(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Synthesis Techniques and Derivatives : Research on similar compounds, such as benzofuran and pyrone derivatives, showcases advanced synthesis techniques that yield compounds with potential biological activity. For example, studies have synthesized derivatives by reactions that yield ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates and 6-(2-nitrostyryl)-2H-pyran-2-ones, demonstrating the versatility of these compounds in creating various bioactive molecules (Suzuki, 1985); (Bombarda et al., 1992).
Antioxidant and Anti-Inflammatory Activities : A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates evaluated their in vitro antioxidant and in vivo anti-inflammatory activities, illustrating the potential therapeutic applications of these compounds. Certain derivatives showed significant antioxidant and anti-inflammatory effects, comparable to standard drugs (Madhavi & Sreeramya, 2017).
Biological Activity of Thieno[2,3-d]Pyrimidines : The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for inhibitory activities against certain plant growths indicate the agricultural and herbicidal potential of these compounds. This research opens up avenues for developing new herbicides based on nitrothiophene derivatives (Wang et al., 2010).
Cytotoxicity of β-Nitro-substituted Carboxylic Acids : Research on β-nitro-substituted ethyl carboxylates has identified new cytotoxic agents that exhibit promising activity against cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Csuk et al., 2014).
Chemical Properties and Reactions
- Mechanism of Amide Formation : A study focusing on the mechanism of amide formation in aqueous media using carbodiimide highlights the chemical versatility and reactivity of compounds with carboxylate groups, relevant to the synthesis of various bioconjugates and pharmaceuticals (Nakajima & Ikada, 1995).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target carcinogenic heavy metal ions, such as lead . They have also been used in the detection of these ions .
Mode of Action
Similar compounds have been used for the significant detection of carcinogenic heavy metal ions, such as lead, via a reliable electrochemical approach .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit angiogenesis and p-glycoprotein efflux pump activity , which are crucial pathways in cancer progression.
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S/c1-2-24-17(21)11-8-15(19(22)23)27-16(11)18-14(20)6-4-10-3-5-12-13(7-10)26-9-25-12/h3-8H,2,9H2,1H3,(H,18,20)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFQRFXKIWAGB-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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